molecular formula C3H3N3Na3S3 B8717258 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt

Cat. No.: B8717258
M. Wt: 246.2 g/mol
InChI Key: YQHCWFVOBRIHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine, a heterocyclic compound, and is known for its unique chemical properties and applications in various fields.

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt typically involves the reaction of cyanuric chloride with sodium sulfide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently.

Chemical Reactions Analysis

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The triazine ring allows for substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This property is particularly useful in the development of drugs that target specific enzymes or receptors.

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt can be compared with other triazine derivatives such as:

    1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Known for its use in the production of melamine and cyanuric acid.

    1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-: Used as a crosslinking agent in polymer chemistry.

    1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Employed in the synthesis of polymers and resins.

Properties

Molecular Formula

C3H3N3Na3S3

Molecular Weight

246.2 g/mol

InChI

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;

InChI Key

YQHCWFVOBRIHOM-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NC(=S)NC(=S)N1.[Na].[Na].[Na]

physical_description

Pellets or Large Crystals

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.